WT-1 331 long
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WT-1 331 long involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
WT-1 331 long can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
Scientific Research Applications
WT-1 331 long has several scientific research applications, including:
Cancer Immunotherapy: It is used in vaccines to induce immune responses against cancer cells expressing WT1.
Biological Studies: It is used to study the role of WT1 in cell growth, differentiation, and apoptosis.
Medical Research: It is used to develop diagnostic tools for detecting minimal residual disease in leukemia.
Industrial Applications: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
WT-1 331 long exerts its effects by binding to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction stimulates the activation of T cells, which then target and destroy cancer cells expressing WT1 . The molecular targets and pathways involved include the activation of cytotoxic T lymphocytes and the induction of immune responses against WT1-expressing tumors .
Comparison with Similar Compounds
Similar Compounds
WT1-A1: A peptide derived from WT1 that stimulates CD8 T cell responses.
WT1-122A1 long: A peptide that stimulates both CD4 and CD8 T cell responses.
WT1-427 long: A peptide that induces immune responses in vitro.
Uniqueness of WT-1 331 long
This compound is unique due to its ability to stimulate both CD4 and CD8 T cell responses, making it a versatile tool in cancer immunotherapy . Its specific sequence and structure allow for efficient binding to MHC molecules and the induction of robust immune responses .
Properties
CAS No. |
935395-34-9 |
---|---|
Molecular Formula |
C114H181N39O29S2 |
Molecular Weight |
2626.0 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1 |
InChI Key |
HCCZDMNKKFBMNE-RCCHGGDLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6 |
Origin of Product |
United States |
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